![molecular formula C16H14N3NaO10S B12324738 Sodium;3,4,5-trihydroxy-6-[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate](/img/structure/B12324738.png)
Sodium;3,4,5-trihydroxy-6-[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tizoxanide Glucuronide, Sodium Salt is a metabolite of the drug nitazoxanide, which is known for its broad-spectrum antiparasitic and antiviral properties. This compound is formed through the glucuronidation of tizoxanide, an active metabolite of nitazoxanide. The molecular formula of Tizoxanide Glucuronide, Sodium Salt is C16H14N3O10S•Na, and it has a molecular weight of 463.35 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tizoxanide Glucuronide, Sodium Salt involves the glucuronidation of tizoxanide. This process is catalyzed by the enzyme uridine diphosphate-glucuronosyltransferase, which transfers glucuronic acid from uridine diphosphate to tizoxanide . The reaction typically occurs under mild conditions, with the presence of the enzyme and appropriate cofactors.
Industrial Production Methods
Industrial production of Tizoxanide Glucuronide, Sodium Salt follows similar principles but on a larger scale. The process involves the use of recombinant enzymes to catalyze the glucuronidation reaction efficiently. The reaction mixture is then purified to isolate the desired product, which is subsequently converted to its sodium salt form for stability and ease of handling .
Chemical Reactions Analysis
Types of Reactions
Tizoxanide Glucuronide, Sodium Salt primarily undergoes glucuronidation, a type of conjugation reaction. This reaction involves the addition of glucuronic acid to the parent compound, tizoxanide .
Common Reagents and Conditions
The glucuronidation reaction requires uridine diphosphate-glucuronic acid as the glucuronic acid donor and uridine diphosphate-glucuronosyltransferase as the catalyst . The reaction is typically carried out under physiological conditions, with a pH around 7.4 and a temperature of 37°C.
Major Products
The major product of the glucuronidation reaction is Tizoxanide Glucuronide, Sodium Salt. This compound is more water-soluble than its parent compound, tizoxanide, which facilitates its excretion from the body .
Scientific Research Applications
Tizoxanide Glucuronide, Sodium Salt has several scientific research applications:
Mechanism of Action
Tizoxanide Glucuronide, Sodium Salt exerts its effects through the inhibition of the pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR) cycle in anaerobic microbes . This disruption of energy metabolism leads to the death of the parasites. Additionally, it induces lesions in the cell membranes and depolarizes the mitochondrial membrane potential, further contributing to its antiparasitic and antiviral activities .
Comparison with Similar Compounds
Similar Compounds
Nitazoxanide: The parent compound, known for its broad-spectrum antiparasitic and antiviral properties.
Tizoxanide: The active metabolite of nitazoxanide, which retains most of the parent compound’s activity.
Metronidazole: Another antiparasitic and antibacterial agent, though with a different mechanism of action.
Uniqueness
Tizoxanide Glucuronide, Sodium Salt is unique due to its enhanced water solubility and excretion profile compared to its parent compound, tizoxanide . This property makes it an important metabolite for studying the pharmacokinetics and pharmacodynamics of nitazoxanide.
Properties
Molecular Formula |
C16H14N3NaO10S |
|---|---|
Molecular Weight |
463.4 g/mol |
IUPAC Name |
sodium;3,4,5-trihydroxy-6-[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C16H15N3O10S.Na/c20-9-10(21)12(14(24)25)29-15(11(9)22)28-7-4-2-1-3-6(7)13(23)18-16-17-5-8(30-16)19(26)27;/h1-5,9-12,15,20-22H,(H,24,25)(H,17,18,23);/q;+1/p-1 |
InChI Key |
HJXNHPDNJXKILF-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4,5-Dihydroxy-6-[[3-[5-hydroxy-2-(hydroxymethyl)-6-[(3-hydroxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl)oxy]-3-sulfonatooxyoxan-4-yl]oxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-2-(hydroxymethyl)oxan-3-yl] sulfate](/img/structure/B12324655.png)


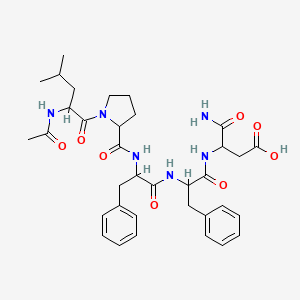
![2-[2-[2-(3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-en-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12324688.png)

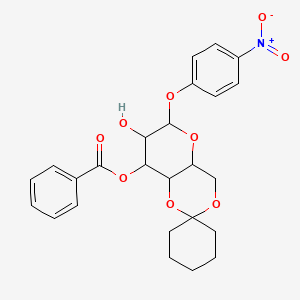
![(3S,4R)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine methanesulfonate](/img/structure/B12324707.png)
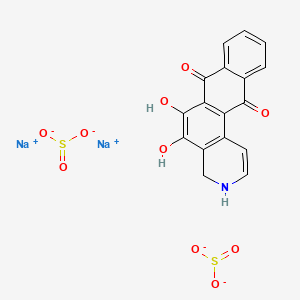
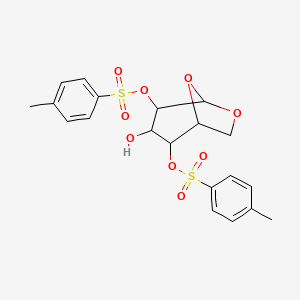
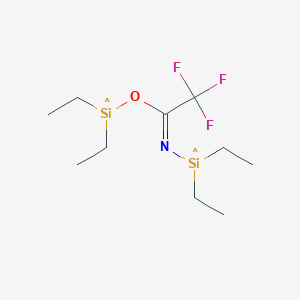

![5-O-methyl 1-O-(4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate](/img/structure/B12324729.png)
![N-[1-[1,12-dihydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-10-phenyl-8-oxatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene-11-carbonyl]pyrrolidin-2-yl]-2-methylbutanamide](/img/structure/B12324735.png)
